![molecular formula C12H20N2O B1603008 3-[2-(Diethylamino)ethoxy]aniline CAS No. 34334-19-5](/img/structure/B1603008.png)
3-[2-(Diethylamino)ethoxy]aniline
Übersicht
Beschreibung
“3-[2-(Diethylamino)ethoxy]aniline” is a chemical compound with the CAS Number: 34334-19-5 . It has a molecular weight of 208.3 .
Molecular Structure Analysis
The IUPAC name for this compound is 3-[2-(diethylamino)ethoxy]aniline . The InChI code for this compound is 1S/C12H20N2O/c1-3-14(4-2)8-9-15-12-7-5-6-11(13)10-12/h5-7,10H,3-4,8-9,13H2,1-2H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 208.3 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Synthesis : Alkyl anilines, including those related to 3-[2-(Diethylamino)ethoxy]aniline, are important intermediates in various chemical syntheses. They are used in dye production, as co-catalysts in polymerization reactions, and as inhibitors of acid corrosion in metallic vessels. Aniline alkylation over solid acid catalysts is a significant process in this context (Narayanan & Deshpande, 2000).
DNA-Binding and Antioxidant Activities : Certain aniline derivatives exhibit significant DNA-binding properties and antioxidant activities. Studies on silver(I) complexes containing bis(2-benzimidazolyl)aniline derivatives have shown that these compounds can intercalate DNA and exhibit potential as scavengers to eliminate radicals in vitro (Wu et al., 2014).
Organic Synthesis and Drug Development : Aniline derivatives are utilized in the one-pot synthesis of N-arylated amines, which are crucial intermediates for pharmaceuticals and agrochemicals. The synthesis of specific intermediates like 4-ethyl-N-[(tetrahydrofuran-3-yl)methyl]aniline demonstrates the versatility of these compounds in organic synthesis (Zheng & Wang, 2019).
Molecular Interactions and Drug Design : The study of anilinoethylamides, which share structural similarities with 3-[2-(Diethylamino)ethoxy]aniline, reveals insights into molecular interactions and drug design. These compounds, due to their resemblance to melatonin, have been investigated for binding affinity to melatonin receptors, demonstrating the importance of chain conformation in receptor binding (Elisi et al., 2020).
Material Science and Corrosion Inhibition : Aniline derivatives are also explored in material science, particularly in corrosion inhibition. The study of new synthesized Schiff bases derived from anilines, including 3-[2-(Diethylamino)ethoxy]aniline, has shown promising results in protecting metals against corrosion in acidic environments (Daoud et al., 2014).
Wirkmechanismus
Target of Action
The primary target of 3-[2-(Diethylamino)ethoxy]aniline is the hERG potassium channel and the Kv1.5 channel , encoded by the KCNA5 gene . These channels have received increased scientific interest due to their association with arrhythmia and sudden death from cardiovascular disease . The Kv1.5 channel is a promising biotarget for the treatment of atrial fibrillation, one of the common arrhythmias .
Mode of Action
It is known that the compound interacts with its targets, the herg potassium channel and the kv15 channel, to exert its effects .
Biochemical Pathways
The biochemical pathways affected by 3-[2-(Diethylamino)ethoxy]aniline involve the ultrarapid delayed rectifier potassium current (IKur) through the ultrarapid delayed rectifier potassium channel encoded by the KCNA5 gene (Kv1.5) . This channel is expressed only in the atria . The Kv1.5 channel contains eight subunits, including four identical pore-forming α subunits encoded by the KCNA5 gene and four additional β subunits (Kvβ1.2, Kvβ1.3, and Kvβ2.1) that bind to the N terminus of the α-subunit .
Result of Action
The result of the action of 3-[2-(Diethylamino)ethoxy]aniline is the potential treatment of atrial fibrillation . The compound’s interaction with its targets leads to changes in the electrical remodeling of the atria, characterized by a significant shortening of the atrial effective refractory period (ERP) and action potential duration (APD), accompanied by prolongation of ventricular conduction .
Eigenschaften
IUPAC Name |
3-[2-(diethylamino)ethoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-3-14(4-2)8-9-15-12-7-5-6-11(13)10-12/h5-7,10H,3-4,8-9,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDPMQBHVFPULC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629734 | |
| Record name | 3-[2-(Diethylamino)ethoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Diethylamino)ethoxy]aniline | |
CAS RN |
34334-19-5 | |
| Record name | 3-[2-(Diethylamino)ethoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[2-(diethylamino)ethoxy]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



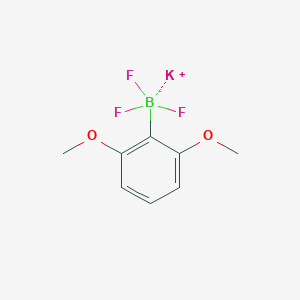

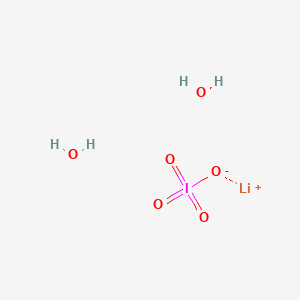





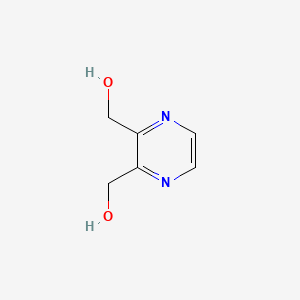
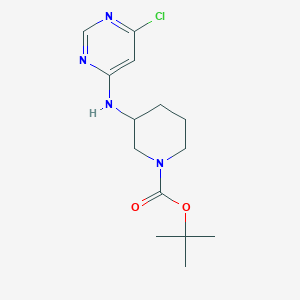
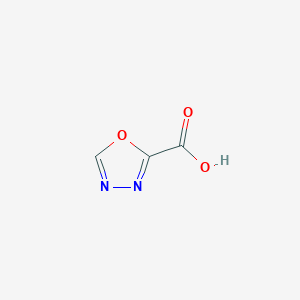

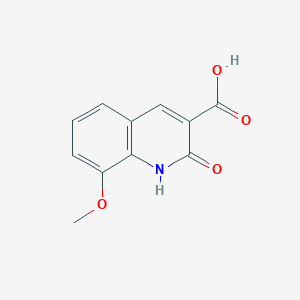
![1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione](/img/structure/B1602946.png)